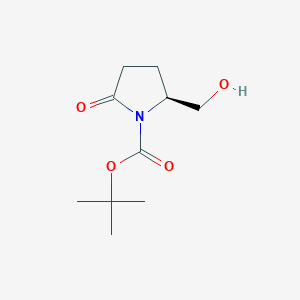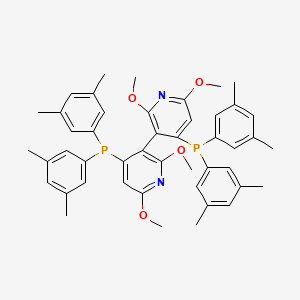![molecular formula C13H29NO3Si B1589336 Cyclohexanamine, N-[(triethoxysilyl)methyl]- CAS No. 26495-91-0](/img/structure/B1589336.png)
Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Descripción general
Descripción
Cyclohexanamine, N-[(triethoxysilyl)methyl]- (CAS number 51790-71-7), is an amine compound that has been used in a variety of scientific and industrial applications. It is a colorless, water-soluble liquid with a boiling point of 132°C and a melting point of -6°C. It is a non-toxic and non-flammable compound, and is used in a variety of industrial and scientific applications.
Aplicaciones Científicas De Investigación
-
Scientific Research and Development
-
Manufacture of Chemicals
-
Synthesis of Other Organic Compounds
- Field : Organic Chemistry .
- Application : Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds . It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .
-
Enantioselective Synthesis of ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine
- Field : Organic Chemistry .
- Application : A method for the enantioselective synthesis of ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine is described .
- Methods of Application : By applying the Barton descarboxylation described protocol to (1R,2R)-2-(benzyl(®-1-phenylethyl)amino)cyclohexane-1-carboxylic acid 5, the chiral tertiary dibenzylamine 1 was obtained .
- Results or Outcomes : The chiral tertiary dibenzylamine 1 was obtained in 50% yield .
-
Adhesion Promoter
- Field : Material Science .
- Application : This chemical is used as an adhesion promoter. It can bond various surfaces, including metals, glass, ceramics, and plastics, to create a stronger and more durable bond . This makes it a popular choice in the automotive, construction, and aerospace industries .
- Results or Outcomes : The use of this chemical as an adhesion promoter results in stronger and more durable bonds between various materials .
-
Production of Coatings and Sealants
- Field : Construction Industry .
- Application : When added to coatings and sealants, this chemical enhances their water resistance, durability, and adhesion properties, making them more effective and long-lasting .
- Results or Outcomes : The use of this chemical in coatings and sealants results in products with enhanced water resistance, durability, and adhesion properties .
-
Crosslinker in Silicone Rubbers and Resins Production
- Field : Polymer Chemistry .
- Application : This chemical can be used as a crosslinker in the production of silicone rubbers and resins .
- Results or Outcomes : When added to these materials, it improves their strength, elasticity, and heat resistance properties, making them ideal for use in a wide range of applications, including automotive, aerospace, and electronics industries .
-
Production of Adhesives
- Field : Adhesive Manufacturing .
- Application : One of the major applications of this chemical is in the production of adhesives. It acts as a coupling agent between the adhesive and the substrate, improving the adhesion strength and durability of the adhesive .
- Results or Outcomes : The use of this chemical in the production of adhesives results in products with improved adhesion strength and durability .
-
Adhesion Promoter in Various Industries
- Field : Material Science .
- Application : This chemical is used as an adhesion promoter in various industries, including automotive, construction, and aerospace . It can bond various surfaces, including metals, glass, ceramics, and plastics, to create a stronger and more durable bond .
- Results or Outcomes : The use of this chemical as an adhesion promoter results in stronger and more durable bonds between various materials .
-
Production of WACKER GENIOSIL XL 926
- Field : Chemical Manufacturing .
- Application : One of the most notable products that utilize N-(Triethoxysilylmethyl)cyclohexanamine is WACKER GENIOSIL XL 926 . This is a versatile silane-based coupling agent that is used as an adhesion promoter in various industries .
- Results or Outcomes : Its unique chemical structure provides excellent bonding properties, making it ideal for use in applications such as automotive coatings, adhesives, and sealants .
-
Production of Structural Adhesives
-
Production of Automotive Adhesives
-
Production of Aerospace Adhesives
Propiedades
IUPAC Name |
N-(triethoxysilylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h13-14H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHQGLVNNOXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNC1CCCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885354 | |
| Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
CAS RN |
26495-91-0 | |
| Record name | N-[(Triethoxysilyl)methyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26495-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, N-((triethoxysilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026495910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(triethoxysilyl)methyl]cyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)










